![molecular formula C23H18N2O2 B14333759 1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione CAS No. 105706-56-7](/img/structure/B14333759.png)
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a pyrido[2,1-a]isoindole moiety and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
科学的研究の応用
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug discovery.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel materials with specific properties
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-5-yl)pyrrolidine-2,5-dione: A similar compound with a slight variation in the position of the isoindole moiety.
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-7-yl)pyrrolidine-2,5-dione: Another variant with a different position of the isoindole moiety
Uniqueness
1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to its analogs .
特性
CAS番号 |
105706-56-7 |
|---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-pyrido[1,2-b]isoindol-6-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O2/c1-15-9-11-16(12-10-15)25-21(26)14-19(23(25)27)22-18-7-3-2-6-17(18)20-8-4-5-13-24(20)22/h2-13,19H,14H2,1H3 |
InChIキー |
GVPIYBGOZONRNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=C4C=CC=CC4=C5N3C=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
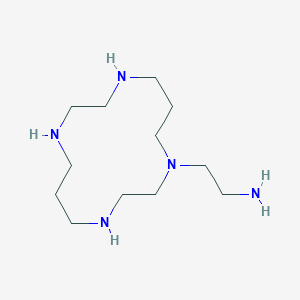
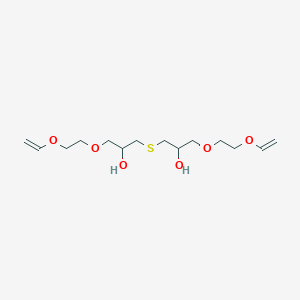
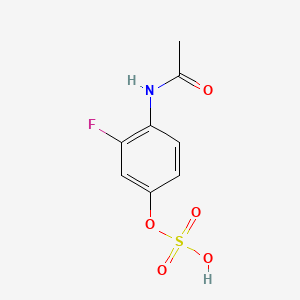
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
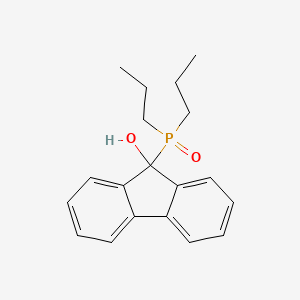
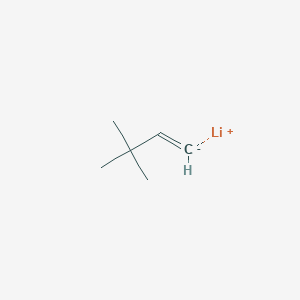
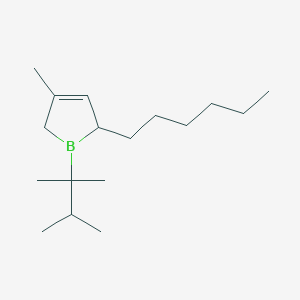
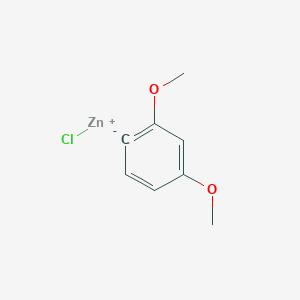
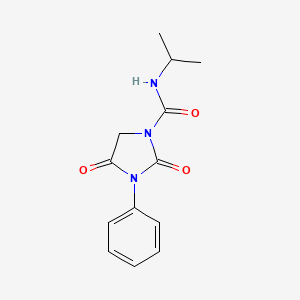
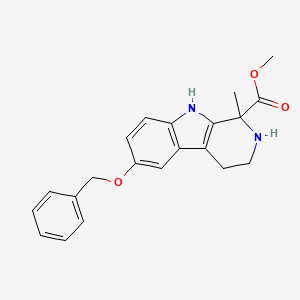
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
